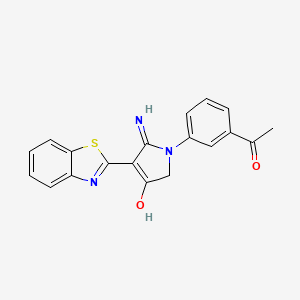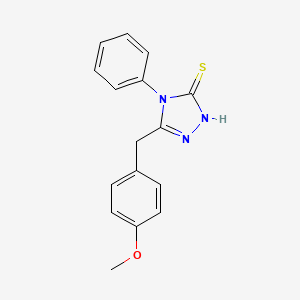
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2-chlorophenyl)-N-2-(4-isopropylphenyl)-N-2-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity has been implicated in various diseases, including cancer, neurodegeneration, and inflammation. CI-994 has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits HDAC activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes chromatin relaxation and transcriptional activation. The upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation is thought to be responsible for the anti-cancer effects of HDAC inhibitors, including N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. In addition, HDAC inhibitors have been shown to affect non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which may contribute to their therapeutic effects in other diseases.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as promote neuronal survival and enhance memory and learning in animal models of neurodegenerative diseases. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial in the treatment of inflammatory diseases. However, HDAC inhibitors have also been associated with adverse effects, such as thrombocytopenia, fatigue, and gastrointestinal toxicity, which may limit their clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for HDAC inhibition. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in preclinical studies to investigate the role of HDACs in various diseases and to evaluate the potential therapeutic applications of HDAC inhibitors. However, N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to affect multiple cellular pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide and other HDAC inhibitors may focus on several areas, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and treatment monitoring, and the combination of HDAC inhibitors with other drugs or therapies to enhance their efficacy and reduce their toxicity. In addition, the role of HDACs in various diseases and cellular processes may continue to be investigated, with the goal of identifying new targets for therapeutic intervention. Finally, the potential use of HDAC inhibitors in personalized medicine and precision oncology may be explored, with the aim of tailoring treatment to individual patients based on their molecular and genetic profiles.
Synthesemethoden
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process starting from 2-chloroaniline, 4-isopropylbenzaldehyde, and benzenesulfonyl chloride. The synthetic route involves several chemical transformations, including condensation, reduction, and sulfonation. The final product is obtained as a white crystalline powder with a molecular weight of 382.9 g/mol.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. In cancer, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical and clinical studies for the treatment of solid tumors and hematological malignancies, including leukemia and lymphoma. In neurodegeneration, HDAC inhibitors have been shown to promote neuronal survival and enhance memory and learning in animal models of Alzheimer's disease and Huntington's disease. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of neurodegenerative disorders. In inflammation, HDAC inhibitors have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17(2)18-12-14-19(15-13-18)26(30(28,29)20-8-4-3-5-9-20)16-23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQRKZYVWOKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6057987.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6057992.png)
![4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6057999.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-phenylpropanamide](/img/structure/B6058009.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
![N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058036.png)
![{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6058038.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6058045.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]acetamide](/img/structure/B6058068.png)
![1-methyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6058078.png)